Home > Products > Building Blocks P2081 > 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide - 67287-39-2

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Catalog Number: EVT-283413
CAS Number: 67287-39-2
Molecular Formula: C16H17BrClNO2
Molecular Weight: 370.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-SKF 81297 is a selective agonist of the dopamine D1-like receptor (Ki = 1.9 nM). It demonstrates comparatively lower binding affinity for the dopamine D2, dopamine D3, serotonin 5-HT2A, and adrenergic α2 receptors (Kis = 1,272, >10,000, 955, and 509 nM, respectively). Activation of dopamine D1-like receptors by selective agonists such as (±)-SKF 81297 have been implicated in initiating a cascade of signaling events leading to reward-related incentive learning.

(±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (SKF 82958)

  • Compound Description: SKF 82958 is a dopamine receptor agonist with a higher affinity for D1 receptors. It has been studied for its potential therapeutic effects in Parkinson's disease and cocaine abuse, but its use is limited by potential side effects, such as dyskinesia and cardiovascular effects. [, , , , , , ]
  • Relevance: SKF 82958 shares a very similar structure with SKF 81297 hydrobromide, with the main difference being the presence of an allyl group at the 3-position of the benzazepine ring in SKF 82958. Both compounds belong to the benzazepine class of dopamine agonists. [, , , , , , ]

7,8-Dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF 75670)

  • Relevance: SKF 75670 shares a core benzazepine structure with SKF 81297 hydrobromide, indicating they belong to the same chemical class. The differences lie in the substituents on the benzazepine ring. [, ]

(R)-(+)-7,8-Dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (R-SKF 38393)

  • Relevance: R-SKF 38393 belongs to the same benzazepine class of dopamine agonists as SKF 81297 hydrobromide. The structures are very similar, with minor differences in their substituent groups. []

(±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide (SKF-83822)

  • Compound Description: SKF-83822 is a D1-type dopamine receptor agonist that, like SKF 81297 hydrobromide, can induce epileptiform activity and molecular changes in the hippocampus, including increased phosphorylation of ERK and enhanced levels of Zif268 and Arc/Arg3.1. []
  • Relevance: SKF-83822 is structurally very similar to SKF 81297 hydrobromide, belonging to the same benzazepine class with a chlorine atom at the 6-position and variations in other substituent groups. []

3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)

  • Compound Description: 6-Br-APB is a dopamine D1 receptor agonist. Its enantiomers display stereoselectivity in their effects, with the R-enantiomer showing activity similar to SKF 81297 hydrobromide. []
  • Relevance: 6-Br-APB shares a core benzazepine structure with SKF 81297 hydrobromide, classifying them within the same chemical family. The structural differences reside in the halogen and alkyl substitutions on the benzazepine ring. []

Quinpirole

  • Compound Description: Quinpirole is a selective dopamine D2 receptor agonist. It is frequently contrasted with SKF 81297 hydrobromide in studies to understand the distinct roles of D1 and D2 receptor subtypes in various physiological processes and behavioral responses, including those related to Parkinson's disease, cocaine addiction, and neuronal activity in different brain regions. [, , , , , , , , , , , , , ]
  • Relevance: Although Quinpirole and SKF 81297 hydrobromide have different pharmacological targets (D2 vs. D1 receptors), they are often studied together to differentiate the roles of these receptor subtypes. [, , , , , , , , , , , , , ]

Dihydrexidine

    A-77636

    • Compound Description: A-77636 is a selective dopamine D1 receptor agonist. It has been investigated for potential therapeutic effects in models of Parkinson's disease and for its ability to influence motor behavior. [, , ]
    • Relevance: A-77636 and SKF 81297 hydrobromide are structurally distinct compounds but both act as selective D1 receptor agonists and are often compared in studies investigating the role of the D1 receptor. [, , ]
    Applications in Various Fields

    Parkinson's Disease

    The study involving MPTP-lesioned monkeys provides a case study for the application of SKF 81297 in Parkinson's disease. The monkeys, which had unilateral lesions, showed improved motor behavior when treated with SKF 81297. This suggests that D1 receptor agonists like SKF 81297 could potentially be used to ameliorate some of the motor deficits associated with Parkinson's disease, offering a complementary approach to the more commonly used D2 receptor agonists1.

    Cardiovascular Effects in Hypertension

    Another study explored the cardiovascular effects of a related compound, SK&F 102698, which is a dopamine beta-hydroxylase inhibitor, in hypertensive rats. While this compound is not SKF 81297, the study is relevant as it also involves the modulation of dopamine pathways. SK&F 102698 was found to reduce blood pressure in certain hypertensive rat models. The antihypertensive effects were attenuated by the DA1-receptor antagonist SCH 23390, suggesting that D1 receptors play a role in the cardiovascular effects observed. The study indicates that both peripheral and central dopamine receptors contribute to blood pressure regulation, which could have implications for the use of D1 receptor agonists like SKF 81297 in the treatment of hypertension2.

    Overview

    9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is a chemical compound that belongs to the class of tetrahydro-1H-3-benzazepines. This compound is notable for its potential pharmacological applications, particularly in the field of neuropharmacology due to its interactions with dopamine receptors. The hydrobromide salt form enhances its solubility and stability, making it suitable for various scientific applications.

    Source

    The compound can be synthesized through various methods as described in several patents and scientific literature. Notable sources include patents detailing its synthesis and applications in pharmaceutical compositions . Additionally, databases such as PubChem provide comprehensive chemical information and molecular data .

    Classification

    9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is classified under:

    • Chemical Class: Tetrahydro-1H-3-benzazepine derivatives
    • Functional Groups: Contains chloro and phenyl groups
    • Pharmaceutical Category: Potential antipsychotic and dopaminergic agent
    Synthesis Analysis

    Methods

    The synthesis of 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol typically involves multi-step organic reactions. Common methods include:

    1. Cyclization Reactions: Formation of the benzazepine core through cyclization of appropriate precursors.
    2. Chlorination: Introduction of the chlorine atom at the 9-position using chlorinating agents.
    3. Hydrobromide Formation: Reaction with hydrobromic acid to form the hydrobromide salt.

    Technical Details

    The synthesis often requires careful control of reaction conditions such as temperature and pH. For instance, the cyclization step may require a catalyst or specific solvent to promote ring formation effectively .

    Molecular Structure Analysis

    Data

    Key molecular data include:

    • Molecular Formula: C16H17ClN2O2
    • Molecular Weight: 306.76 g/mol
      These properties indicate that the compound has a relatively complex structure with multiple functional groups contributing to its biological activity .
    Chemical Reactions Analysis

    Reactions

    9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol can participate in various chemical reactions:

    1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
    2. Oxidation Reactions: The hydroxyl groups may undergo oxidation to form ketones or aldehydes.
    3. Formation of Derivatives: The compound can serve as a precursor for synthesizing more complex molecules through coupling reactions.

    Technical Details

    Reactions are typically carried out under controlled conditions to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress .

    Mechanism of Action

    Process

    The mechanism of action for 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol primarily involves its interaction with dopamine receptors in the brain. The compound is believed to act as a selective antagonist or modulator at these receptors.

    Data

    Research indicates that compounds within this class can influence dopaminergic signaling pathways, potentially leading to therapeutic effects in conditions such as schizophrenia and other mood disorders .

    Physical and Chemical Properties Analysis

    Physical Properties

    Key physical properties include:

    • Appearance: Typically exists as a crystalline solid.
    • Solubility: Soluble in water due to the hydrobromide form.

    Chemical Properties

    Significant chemical properties:

    • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
    • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

    Relevant data from studies suggest that variations in substituents can significantly affect both solubility and biological activity .

    Applications

    Scientific Uses

    9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide has several potential applications:

    1. Pharmaceutical Development: Investigated for use in developing antipsychotic medications.
    2. Research Tool: Utilized in studies examining dopamine receptor interactions and neuropharmacology.
    3. Building Block in Organic Synthesis: Serves as a precursor for synthesizing other biologically active compounds.
    Chemical Structure and Nomenclature

    IUPAC Nomenclature and Systematic Classification

    The systematic IUPAC name 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide precisely defines this compound’s core structure and salt form. The root "benzazepine" denotes a seven-membered azepine ring fused to a benzene ring, with the nitrogen at position 3. The prefix "2,3,4,5-tetrahydro" specifies saturation across four carbon atoms of the azepine ring. Substituents are numerically assigned: chlorine at C9, phenyl at C5, and hydroxyl groups at C7 and C8. The suffix "hydrobromide" indicates the protonated tertiary amine form complexed with a bromide counterion [1] [8].

    Alternative chemical names reflect historical or contextual usage:

    • (±)-6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (common pharmacological designation)
    • R-(+)-SKF-81297 hydrobromide (emphasizing the biologically active enantiomer) [6] [8].CAS Registry Numbers distinguish stereoisomers: 71636-61-8 for the racemate and 1218 for the (5R)-enantiomer hydrobromide salt [1] [4].

    Table 1: Systematic and Common Nomenclature

    Nomenclature TypeDesignation
    IUPAC Name9-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
    Common Pharmacological Name(±)-SKF-81297 hydrobromide
    ChEBI IdentifierCHEBI:91517 (free base); CHEBI:93475 ((5R)-enantiomer)
    CAS Numbers71636-61-8 (racemate); 67287-39-2 (hydrobromide salt)

    Molecular Formula and Weight Analysis

    The hydrobromide salt has a molecular formula of C₁₆H₁₇BrClNO₂, derived from the free base (C₁₆H₁₆ClNO₂, MW 289.76 g/mol) through addition of HBr. Precise mass spectrometry reveals a monoisotopic mass of 369.013119 Da and an average molecular weight of 370.671 g/mol [8]. The 23.3% increase in molecular weight versus the free base (289.76 g/mol) arises from the incorporation of bromine (79.90 g/mol) and an additional hydrogen (1.01 g/mol). Elemental composition is carbon (51.86%), hydrogen (4.62%), bromine (21.55%), chlorine (9.56%), nitrogen (3.78%), and oxygen (8.63%) [1] [8].

    Table 2: Molecular Weight Distribution

    ComponentFormulaAverage MW (g/mol)Contribution to Salt (%)
    Free BaseC₁₆H₁₆ClNO₂289.7678.1
    HydrobromideHBr80.9121.9
    Salt ComplexC₁₆H₁₇BrClNO₂370.67100.0

    Stereochemical Configuration and Isomerism

    The chiral center at C5 (azepine ring carbon bearing the phenyl group) generates two enantiomers: (5R) and (5S). Absolute configuration determination via X-ray crystallography confirms the (5R)-enantiomer adopts a specific spatial orientation where the phenyl substituent occupies a pseudo-axial position, optimizing receptor binding [7]. Resolution typically involves stereospecific conversion of O,O,N-trimethylated precursors, followed by chiral HPLC to verify enantiomeric purity (>97% R and >89% S) [7] [4].

    Biological activity is stereoselective: Dopamine receptor binding assays show the (5R)-enantiomer (R-SKF-81297 hydrobromide) possesses >95% of the compound’s dopaminergic efficacy. The (5S)-enantiomer exhibits negligible receptor affinity, confirming the chirality-dependent pharmacodynamic profile [7]. This stereopreference suggests the phenyl group interacts with a chiral accessory site on dopamine receptors, necessitating the R-configuration for proper alignment of catecholic hydroxyls and the basic nitrogen [2] [7].

    Table 3: Stereoisomer Characteristics

    Parameter(5R)-Enantiomer(5S)-Enantiomer
    Absolute ConfigurationR at C5S at C5
    ChEBI IdentifierCHEBI:93475Not assigned
    Enantiomeric Purity>97%>89%
    Dopamine D1 Receptor AffinityHigh (nM range)Negligible
    Pharmacological RoleFull agonistInactive

    Hydrobromide Salt Formation: Structural Implications

    Salt formation involves protonation of the azepine ring’s tertiary nitrogen (position 3) by hydrobromic acid, generating a quaternary ammonium-bromide ion pair (C₁₆H₁₇N⁺·Br⁻). This modification enhances aqueous solubility via improved polarity and lattice energy reduction. While the free base’s solubility is limited by hydrophobic phenyl and chloro substituents, the salt’s ionic character facilitates hydrogen bonding with water molecules, particularly through the catechol hydroxyl groups and the charged nitrogen [1] [8].

    Crystallographic studies reveal the bromide anion engages in hydrogen bonding with the protonated nitrogen (N⁺–H···Br⁻, ~1.8 Å) and electrostatic interactions with the cationic center. This stabilizes a gauche conformation of the azepine ring, positioning the catechol hydroxyls 7.2–7.5 Å from the nitrogen—a spatial arrangement mirroring dopamine’s pharmacophore geometry (5.9–6.2 Å between meta-OH and amine) [7] [8]. The salt form also improves thermal stability and crystallinity, facilitating purification. Hygroscopicity is moderate due to the bromide’s low hydration energy [5] [8].

    Table 4: Salt vs. Free Base Structural Properties

    PropertyFree BaseHydrobromide Salt
    Nitrogen ProtonationUnprotonated (tertiary amine)Protonated (quaternary ammonium)
    Key InteractionsVan der Waals, hydrophobicIonic, H-bonding, electrostatic
    Catechol-Nitrogen DistanceVariable (unconstrained)7.2–7.5 Å (stabilized)
    HygroscopicityLowModerate
    Primary Solid-State Forceπ-StackingIonic lattice

    Properties

    CAS Number

    67287-39-2

    Product Name

    9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

    IUPAC Name

    9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

    Molecular Formula

    C16H17BrClNO2

    Molecular Weight

    370.7 g/mol

    InChI

    InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H

    InChI Key

    RMIJGBMRNYUZRG-UHFFFAOYSA-N

    SMILES

    C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br

    Synonyms

    6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol Hydrobromide; 6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol Hydrobromide

    Canonical SMILES

    C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.